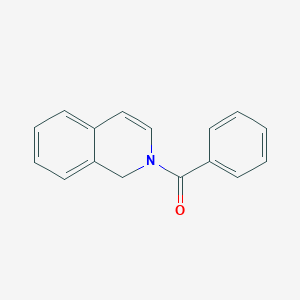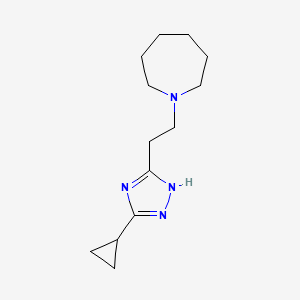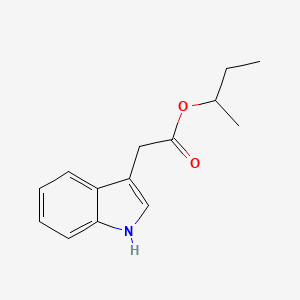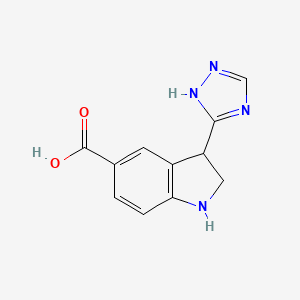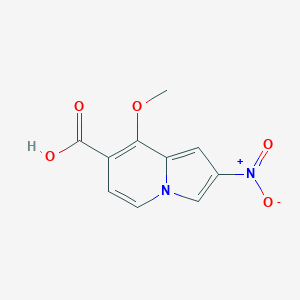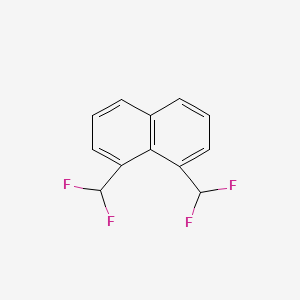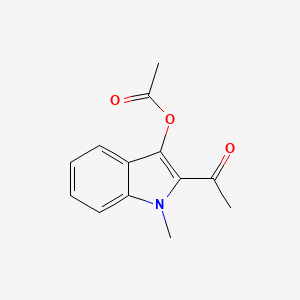
2-Acetyl-1-methyl-3-indolyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-1-methyl-1H-indol-3-yl acetate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-methyl-1H-indol-3-yl acetate typically involves the Fischer indole synthesis. This method uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For instance, the reaction of hydrazine with an appropriate ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The process is optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
2-Acetyl-1-methyl-1H-indol-3-yl acetate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Reduced forms of the indole compound.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
科学的研究の応用
2-Acetyl-1-methyl-1H-indol-3-yl acetate has diverse applications in scientific research:
作用機序
The mechanism of action of 2-Acetyl-1-methyl-1H-indol-3-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This compound’s ability to bind to multiple receptors and enzymes makes it a valuable tool in drug discovery and development .
類似化合物との比較
Similar Compounds
Methyl 2-(1H-indol-3-yl)acetate: Another indole derivative with similar structural features.
1-Oxo-3-methyl-1,2,3,4-tetrahydrocarbazole: A related compound synthesized via Fischer indole synthesis.
Uniqueness
2-Acetyl-1-methyl-1H-indol-3-yl acetate stands out due to its unique acetyl and methyl substitutions on the indole ring, which confer distinct chemical and biological properties.
特性
CAS番号 |
61153-69-3 |
|---|---|
分子式 |
C13H13NO3 |
分子量 |
231.25 g/mol |
IUPAC名 |
(2-acetyl-1-methylindol-3-yl) acetate |
InChI |
InChI=1S/C13H13NO3/c1-8(15)12-13(17-9(2)16)10-6-4-5-7-11(10)14(12)3/h4-7H,1-3H3 |
InChIキー |
DRJBJVNRXMVNJR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C2=CC=CC=C2N1C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,8-Dimethyl-3a,8-dihydro-1H-pyrazolo[1,5-b]indazol-3-yl)ethanone](/img/structure/B11877196.png)
![(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol](/img/structure/B11877204.png)



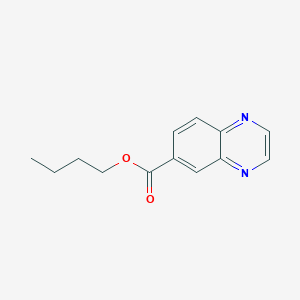
![3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11877249.png)
